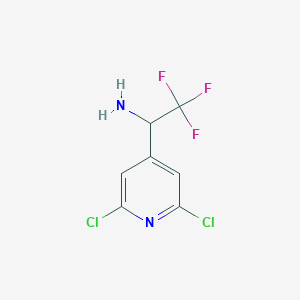

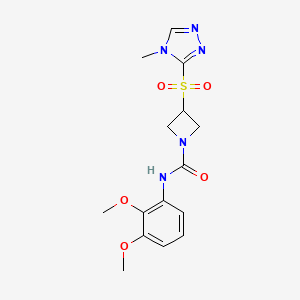

![molecular formula C19H20N4O3S2 B2724606 5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 904824-79-9](/img/structure/B2724606.png)

5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The thiophene nucleus is a common structural component in many pharmacologically active heterocyclic compounds .Scientific Research Applications

Synthetic Chemistry Applications

A Practical Improvement of Odorless Corey–Kim and Swern Oxidations Methyl 6-morpholinohexyl sulfide and its sulfoxide have been employed as odorless substitutes in Corey–Kim and Swern oxidations, showing efficient, separable oxidation products through simple aqueous extraction. This innovation highlights the utility of morpholine derivatives in improving synthetic protocols (Nishide et al., 2004).

Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts This study reports the synthesis of morpholines and related heterocycles, offering insights into regio- and diastereoselective reactions facilitated by morpholine derivatives. The process highlights the versatility of these compounds in generating complex structures with potential biological activity (Matlock et al., 2015).

Biological Activity Investigations

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides A series of sulfonohydrazide derivatives containing morpholine heterocyclic ring were synthesized and evaluated for their anticancer activity against breast cancer cell lines. Compounds exhibited selective inhibition, highlighting the potential of morpholine derivatives in targeted cancer therapy (Gaur et al., 2022).

Modulation of Antibiotic Activity against Multidrug Resistant Strains The study investigates the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, showing its ability to enhance the efficacy of other antibiotics against resistant bacterial strains. This suggests a role for sulfonamide derivatives in overcoming antibiotic resistance (Oliveira et al., 2015).

Synthesis, Enzyme Inhibitory Kinetics Mechanism and Computational Study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides This research synthesized a new series of sulfonamides targeting acetylcholinesterase inhibitors for Alzheimer’s disease, providing insights into the therapeutic applications of sulfonamide derivatives in neurodegenerative diseases (Abbasi et al., 2018).

Properties

IUPAC Name |

5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-14-5-8-19(27-14)28(24,25)22-16-4-2-3-15(13-16)17-6-7-18(21-20-17)23-9-11-26-12-10-23/h2-8,13,22H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNPENURDFTAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

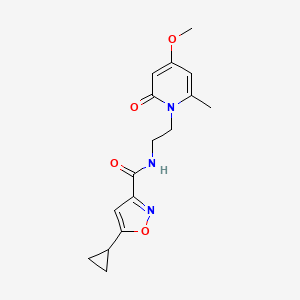

![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)

![7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2724537.png)

![ethyl 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2724539.png)

![N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B2724540.png)

![3-fluoro-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2724542.png)

![3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2724545.png)

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2724546.png)